An In-Depth Technical Guide to the Physicochemical Properties of Nε-(Benzyloxycarbonyl)-L-lysine Methyl Ester Hydrochloride (H-Lys(Z)-OMe HCl)
An In-Depth Technical Guide to the Physicochemical Properties of Nε-(Benzyloxycarbonyl)-L-lysine Methyl Ester Hydrochloride (H-Lys(Z)-OMe HCl)
Introduction
In the landscape of peptide synthesis and drug development, the purity, stability, and precise characteristics of building blocks are paramount. Nε-(Benzyloxycarbonyl)-L-lysine methyl ester hydrochloride, commonly abbreviated as H-Lys(Z)-OMe HCl, is a cornerstone derivative of L-lysine. It serves as a critical intermediate, providing orthogonal protection of the side-chain amine and C-terminus carboxylate, which is essential for the controlled, stepwise elongation of peptide chains.[1]
This guide offers a comprehensive technical overview of the essential physicochemical and analytical properties of H-Lys(Z)-OMe HCl. It is designed for researchers, process chemists, and quality control scientists who handle this reagent. Beyond merely listing specifications, this document provides the underlying scientific rationale for analytical methodologies and handling procedures, empowering users to ensure the integrity of their starting material and the success of their synthetic endeavors.
Nomenclature and Isomeric Forms: A Point of Critical Distinction
The designation "Z-Lys-OMe HCl" can be ambiguous and may refer to two distinct constitutional isomers depending on the position of the benzyloxycarbonyl (Z) protecting group. The precise naming is crucial for sourcing the correct reagent for a specific synthetic strategy.
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Nε-Protected (The Common Building Block): H-Lys(Z)-OMe HCl is the subject of this guide. Here, the alpha-amino group (α-NH₂) is free (as the hydrochloride salt), making it ready for peptide coupling, while the epsilon-amino group (ε-NH₂) on the side chain is protected by the Z-group. This is the standard isomer used for incorporating a lysine residue into a growing peptide chain.
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Nα-Protected (A Synthetic Intermediate): Z-Lys-OMe HCl refers to the isomer where the alpha-amino group is protected by the Z-group, and the side-chain epsilon-amino group is free (as the hydrochloride salt). This compound is not a direct building block for standard peptide synthesis but serves as a synthetic intermediate for other applications, such as the synthesis of lysine cationic surfactants.[2][3]
Clarity in communication and procurement is essential; using the specific CAS number is the most reliable way to distinguish between these isomers.
| Feature | H-Lys(Z)-OMe HCl (Nε-Protected) | Z-Lys-OMe HCl (Nα-Protected) |
| IUPAC Name | methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-6-aminohexanoate;hydrochloride[3] |
| Synonyms | Nε-Z-L-lysine methyl ester HCl, H-Lys(Cbz)-OMe HCl | Nα-Z-L-lysine methyl ester HCl, Cbz-Lys-OMe HCl[3] |
| CAS Number | 27894-50-4[1] | 26348-68-5[2] |
| Primary Use | Peptide synthesis building block[1] | Synthetic intermediate[2] |
Core Physicochemical Properties
The physical properties of H-Lys(Z)-OMe HCl are fundamental indicators of its identity and quality. These parameters should be verified upon receipt of a new batch of material as part of routine quality control.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O₄ · HCl | [4] |
| Molecular Weight | 330.81 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder or solid | |
| Melting Point | 114.0 to 118.0 °C | |
| Optical Rotation | [α]²⁰/D = +13.0 to +17.0° (c=1, water) | |
| Purity (Typical) | ≥95.0% (HPLC) |
Solubility and Handling
Proper handling and storage are critical for maintaining the stability and purity of H-Lys(Z)-OMe HCl. As a hydrochloride salt of a primary amine, the compound is hygroscopic and sensitive to air.
Storage and Stability: The reagent should be stored at 4°C under an inert atmosphere (Nitrogen or Argon) and kept tightly sealed to protect it from moisture.[6] For long-term storage of solutions, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[6]
Solubility Profile: The hydrochloride salt form enhances the aqueous solubility of the free α-amino group. However, the bulky, hydrophobic benzyloxycarbonyl group and the hydrocarbon side chain limit its overall solubility in water.
| Solvent | Solubility Information | Rationale |
| Water | Soluble. Used for optical rotation measurements (c=1 or 2).[1] | The hydrochloride salt and polar ester/amide groups confer sufficient polarity. |
| Methanol (MeOH) | Soluble. | A polar protic solvent capable of solvating the salt and polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble. | A highly polar aprotic solvent effective at dissolving a wide range of organic molecules. |
| Dimethylformamide (DMF) | Soluble. | A common polar aprotic solvent used in peptide synthesis, ensuring good solubility during reactions. |
Analytical Characterization: A Framework for Quality Verification
Confirming the identity, purity, and structural integrity of H-Lys(Z)-OMe HCl before its use is a non-negotiable step in a regulated or research environment. The following section details the primary analytical techniques and provides self-validating experimental frameworks.
Quality Control Workflow for Incoming Material
The following diagram outlines a logical workflow for the characterization and release of a new batch of H-Lys(Z)-OMe HCl.
Caption: Quality control workflow for H-Lys(Z)-OMe HCl.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of protected amino acids.[7] The method separates the main component from impurities based on differences in hydrophobicity. The hydrochloride salt is acidic and contains a free amine, making it suitable for analysis with standard acidic mobile phases containing an ion-pairing agent like trifluoroacetic acid (TFA), which sharpens peaks and improves resolution.[7]
Detailed Experimental Protocol:
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Sample Preparation:
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Accurately weigh ~1 mg of H-Lys(Z)-OMe HCl.
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Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
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Vortex until fully dissolved.
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Filter through a 0.22 µm syringe filter into an HPLC vial.
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-
Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).
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Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
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Gradient: 10% to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 40 °C.
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Detector: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is calculated as the area percentage of the main peak relative to the total area of all peaks detected at 214 nm (for peptide bonds) and 254 nm (for the aromatic Z-group).[7]
-
Causality:
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C18 Column: The non-polar stationary phase effectively retains the molecule via hydrophobic interactions with the benzyl and hexyl moieties.[7]
-
ACN/Water Gradient: Acetonitrile is a common organic modifier. Increasing its concentration decreases the polarity of the mobile phase, eluting the compound from the column.
-
0.1% TFA: Serves a dual purpose: it acts as an ion-pairing agent with the protonated amine, reducing peak tailing, and maintains a low pH (~2) to ensure consistent protonation of the analyte and suppression of silica silanol interactions.[7]
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Detection at 214/254 nm: 214 nm allows for sensitive detection of the amide bond in the Z-group, while 254 nm is characteristic of the aromatic ring of the Z-group, providing orthogonal detection points.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides an unambiguous confirmation of the chemical structure by mapping the proton environments in the molecule. While public spectral data is limited, the expected chemical shifts and coupling patterns can be predicted from the structure.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of H-Lys(Z)-OMe HCl in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
DMSO-d₆ is often preferred as it solubilizes the compound well and does not exchange with the amide and amine protons, allowing for their observation.
-
Filter the solution into a clean NMR tube if any particulate matter is visible.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Spectral Features (in DMSO-d₆):
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~8.4 ppm (broad singlet, 3H): Protons of the hydrochloride salt of the α-NH₂ group (-NH₃⁺).
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~7.3-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
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~7.2 ppm (triplet, 1H): Amide proton (ε-NH).
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~5.0 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
~4.0 ppm (triplet, 1H): α-CH proton.
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~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃).
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~3.0 ppm (quartet, 2H): ε-CH₂ protons (adjacent to the NH-Z group).
-
~1.2-1.8 ppm (multiplets, 6H): β, γ, and δ-CH₂ protons of the lysine side chain.
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Mass Verification by Mass Spectrometry (MS)
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The molecule is expected to ionize readily in positive ion mode to produce the molecular ion [M+H]⁺.
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Calculated Monoisotopic Mass of Neutral Species (C₁₅H₂₂N₂O₄): 294.16
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Expected [M+H]⁺ Ion (C₁₅H₂₃N₂O₄⁺): m/z 295.16
Key Applications in Synthesis
The primary role of H-Lys(Z)-OMe HCl is as a building block in solution-phase or solid-phase peptide synthesis. The workflow below illustrates its use in a standard amide coupling reaction mediated by a carbodiimide reagent like EDC and an additive like HOBt to form a dipeptide.
Caption: Role of H-Lys(Z)-OMe HCl in dipeptide synthesis.
Causality of Reaction Choices:
-
Base (DIPEA): A non-nucleophilic base is required to neutralize the hydrochloride salt, liberating the free α-amino group to make it nucleophilic for the coupling reaction.
-
EDC/HOBt: This combination is a classic carbodiimide coupling strategy. EDC activates the carboxylic acid of the incoming amino acid, and HOBt forms an active ester intermediate that is less prone to racemization and reacts efficiently with the amine.
Conclusion
Nε-(Benzyloxycarbonyl)-L-lysine methyl ester hydrochloride is more than a simple chemical; it is a precision tool for the construction of complex biomolecules. A thorough understanding and verification of its molecular weight and physical properties—from its melting point and optical rotation to its spectral signature and chromatographic purity—are fundamental to its successful application. By employing the robust analytical frameworks and handling procedures detailed in this guide, researchers and developers can ensure the integrity of this critical reagent, thereby fostering reproducibility and confidence in their scientific outcomes.
References
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CP Lab Safety. (n.d.). H-Lys(Fmoc)-OMe HCl, min 98%. Retrieved February 4, 2026, from [Link]
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Aapptec Peptides. (n.d.). H-Lys(Boc)-OMe HCl [2389-48-2]. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). H-D-Lys(Z)-OMe HCl (CID 56777289). Retrieved February 4, 2026, from [Link]
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Aapptec Peptides. (n.d.). H-Lys(Z)-OMe HCl [27894-50-4]. Retrieved February 4, 2026, from [Link]
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Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Taylor & Francis Online. Retrieved February 4, 2026, from [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved February 4, 2026, from [Link]
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Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc. Retrieved February 4, 2026, from [Link]
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Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. PMC. Retrieved February 4, 2026, from [Link]
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Genscript. (n.d.). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1) (CID 2724393). Retrieved February 4, 2026, from [Link]
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MDPI. (2023). UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. Retrieved February 4, 2026, from [Link]
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NIST. (n.d.). L-lysine monohydrochloride. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
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Aapptec Peptides. (n.d.). H-Gly-OMe HCl, CAS 5680-79-5. Retrieved February 4, 2026, from [Link]
-
Chemdad Co., Ltd. (n.d.). Z-LYS-OME HCL. Retrieved February 4, 2026, from [Link]
Sources
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